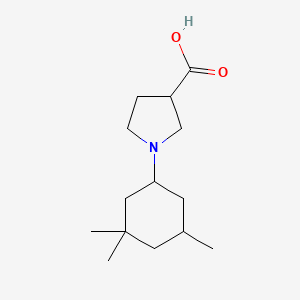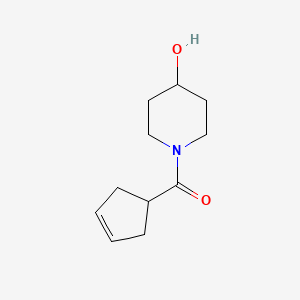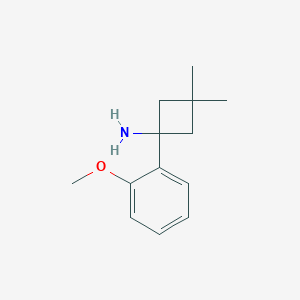![molecular formula C9H16N4 B1466402 3-(2-甲基丙基)-5H,6H,7H,8H-[1,2,4]三唑并[4,3-a]吡嗪 CAS No. 1159554-19-4](/img/structure/B1466402.png)
3-(2-甲基丙基)-5H,6H,7H,8H-[1,2,4]三唑并[4,3-a]吡嗪
描述
3-(2-methylpropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine is a useful research compound. Its molecular formula is C9H16N4 and its molecular weight is 180.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-methylpropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-methylpropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗癌治疗:双重c-Met/VEGFR-2抑制
该化合物及其衍生物已被研究用于其作为抗癌治疗剂的潜力。它们对c-Met/VEGFR-2激酶具有抑制活性,这些激酶是癌症治疗中的关键靶标。 衍生物已显示出对各种癌细胞系的抗增殖活性,包括A549(肺癌)、MCF-7(乳腺癌)和Hela(宫颈癌)细胞 。这些化合物可能提供一种双重靶向的癌症治疗方法,旨在降低耐药性的可能性。
药物化学:抗增殖活性
在药物化学中,这些衍生物的体外抗增殖活性正在进行评估。 最有希望的化合物已显示出优异的抗增殖活性,具有低IC50值,表明它们在抑制癌细胞生长方面的有效性 。这表明它们在开发具有高选择性和特异性的新型抗肿瘤药物方面的潜在用途,从而导致较低的毒性和副作用。
高分子化学:聚合物中的结构单元
三唑并吡嗪衍生物已被掺入聚合物中,用于太阳能电池。 它们的独特结构特性使它们适合于此应用,有可能提高太阳能电池的效率和稳定性 。这种应用证明了该化合物在医药之外的多功能性,扩展到材料科学。
神经药理学:GABA A调节
这些化合物也因其GABA A调节活性而受到研究。 GABA A受体在中枢神经系统中起着至关重要的作用,调节它们的活性可能对神经系统疾病具有治疗意义 。三唑并吡嗪衍生物可能有助于开发针对焦虑症和癫痫等疾病的新疗法。
酶抑制:BACE-1抑制
另一个重要的应用是在酶抑制领域,这些衍生物已显示出对β-分泌酶1(BACE-1)的活性。 BACE-1是一种参与β-淀粉样蛋白肽产生的酶,与阿尔茨海默病有关 。抑制BACE-1可能导致治疗或预防阿尔茨海默病的新方法。
抗菌剂:合成和活性
最后,研究了新型三唑并吡嗪衍生物的合成和抗菌活性。 这些研究旨在开发能够解决抗生素耐药性日益严重问题的新型抗菌剂 。对这些衍生物的研究可能导致发现具有独特作用机制的新型抗生素。
作用机制
Target of Action
The primary targets of 3-(2-methylpropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine are the c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell growth and survival, particularly in cancer cells.
Mode of Action
3-(2-methylpropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine interacts with its targets by inhibiting the kinase activity of c-Met and VEGFR-2 . This inhibition disrupts the signaling pathways that these kinases are involved in, leading to changes in cell growth and survival.
Biochemical Pathways
The inhibition of c-Met and VEGFR-2 kinases by 3-(2-methylpropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine affects several biochemical pathways. These include pathways involved in cell proliferation, survival, and angiogenesis . The downstream effects of this inhibition can lead to the death of cancer cells.
Result of Action
The result of the action of 3-(2-methylpropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine is the inhibition of cell growth and induction of apoptosis in cancer cells . This is achieved through the compound’s inhibitory effect on c-Met and VEGFR-2 kinases and the subsequent disruption of the signaling pathways they are involved in.
生化分析
Biochemical Properties
3-(2-methylpropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit c-Met kinase, a receptor tyrosine kinase involved in cell growth and differentiation . This inhibition is significant as c-Met kinase is often overexpressed in various cancers, making 3-(2-methylpropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine a potential anticancer agent .
Cellular Effects
The effects of 3-(2-methylpropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine on cellular processes are profound. It has been observed to induce apoptosis in cancer cells, such as A549, MCF-7, and HeLa cell lines . This compound influences cell signaling pathways, particularly those involving c-Met kinase, leading to altered gene expression and cellular metabolism. The induction of apoptosis is a critical mechanism by which this compound exerts its anticancer effects .
Molecular Mechanism
At the molecular level, 3-(2-methylpropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine exerts its effects through binding interactions with biomolecules. It binds to the ATP-binding site of c-Met kinase, inhibiting its activity . This inhibition prevents the phosphorylation of downstream signaling molecules, thereby disrupting cell proliferation and survival pathways. Additionally, this compound has been shown to modulate gene expression, further contributing to its anticancer properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2-methylpropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine have been studied over time. The compound exhibits stability under various conditions, maintaining its activity over extended periods. It is subject to degradation under extreme pH conditions and high temperatures . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of c-Met kinase activity and prolonged induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 3-(2-methylpropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
3-(2-methylpropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes . The metabolites are then excreted via the renal and biliary systems. This compound can also influence metabolic flux, altering the levels of various metabolites involved in cell proliferation and apoptosis .
Transport and Distribution
Within cells and tissues, 3-(2-methylpropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters such as P-glycoprotein, which can affect its localization and accumulation in specific tissues . This distribution is crucial for its therapeutic efficacy and toxicity profile.
Subcellular Localization
The subcellular localization of 3-(2-methylpropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine is primarily in the cytoplasm and nucleus . It can be directed to specific compartments through targeting signals and post-translational modifications. This localization is essential for its activity, as it needs to reach the ATP-binding site of c-Met kinase to exert its inhibitory effects .
属性
IUPAC Name |
3-(2-methylpropyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4/c1-7(2)5-8-11-12-9-6-10-3-4-13(8)9/h7,10H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGYOONMGVOMSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C2N1CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


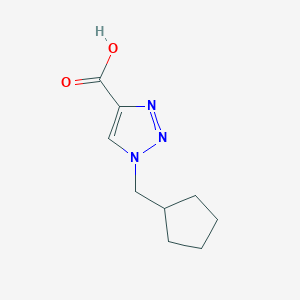
![1-[(Thiophen-3-yl)methyl]pyrrolidin-3-amine](/img/structure/B1466320.png)
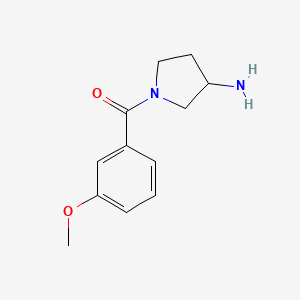
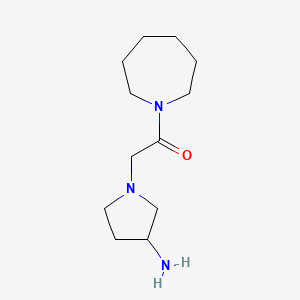
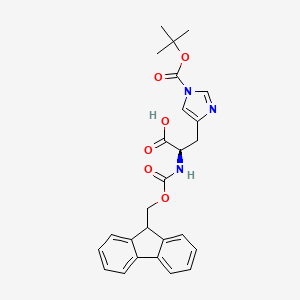
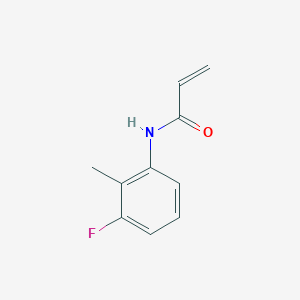
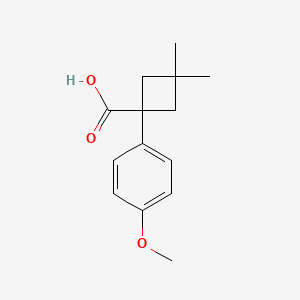
![(2-Phenylspiro[3.3]heptan-2-yl)methanamine](/img/structure/B1466327.png)
